1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a benzylpiperazine moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate starting materials to form the triazoloquinazoline core.
Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group is introduced through a nucleophilic substitution reaction.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce reduced triazoloquinazoline analogs.
Scientific Research Applications
1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, thereby modulating their activity and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Shares a similar triazoloquinazoline core but differs in the substituents attached to the core.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Contains a benzylpiperazine moiety but has a different core structure.
Uniqueness
1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for further research and development.
Biological Activity
The compound 1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS No. 919740-48-0) is a synthetic derivative of quinazoline and triazole that has garnered interest due to its potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, synthesis methods, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C24H26N2O4 |
Molecular Weight | 406.47 g/mol |
Structure | Chemical Structure |
CAS Number | 919740-48-0 |
Anticonvulsant Activity
Research indicates that derivatives of the quinazoline family exhibit anticonvulsant properties. For instance, a study demonstrated that certain modifications in the structure of quinazoline derivatives significantly impact their anticonvulsant activity. The presence of a piperazine moiety is crucial for enhancing the efficacy of these compounds against seizures. In particular, compounds similar to our target compound have shown promising results in preclinical models of epilepsy, suggesting a potential pathway for therapeutic development .
Antidepressant Effects
The benzylpiperazine group within the compound is known for its interaction with serotonin receptors. Studies have shown that compounds containing this moiety can exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of serotonin and dopamine pathways, which are critical in mood regulation .
Antitumor Activity
Recent investigations into the antitumor potential of quinazoline derivatives have revealed significant cytotoxic effects against various cancer cell lines. The compound's ability to inhibit tumor cell proliferation may be linked to its interference with specific signaling pathways involved in cell growth and survival. This aspect is particularly relevant given the increasing interest in targeted cancer therapies that exploit specific molecular interactions .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Triazole Ring : A key step involves the cyclization of appropriate precursors to form the triazole structure.
- Piperazine Substitution : The introduction of the benzylpiperazine moiety is achieved through nucleophilic substitution reactions.
- Final Coupling : The final step involves coupling with chlorophenyl groups to yield the target compound.
These synthetic routes have been optimized for yield and purity using various solvents and catalysts.
Study on Anticonvulsant Activity
A comparative study evaluated several quinazoline derivatives for their anticonvulsant properties using standard seizure models. The results indicated that compounds structurally related to our target compound exhibited significant activity compared to controls (e.g., diazepam). Notably, modifications at specific positions on the quinazoline ring enhanced efficacy and reduced toxicity .
Clinical Implications
In clinical settings, derivatives similar to this compound are being explored as potential treatments for neurological disorders and mood disorders due to their dual action on neurotransmitter systems.
Properties
IUPAC Name |
1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29ClN6O2/c31-24-12-10-23(11-13-24)21-36-29(39)25-8-4-5-9-26(25)37-27(32-33-30(36)37)14-15-28(38)35-18-16-34(17-19-35)20-22-6-2-1-3-7-22/h1-13H,14-21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFMJJHJEWKFTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.